4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole
Description
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole is a bicyclic oxazoline derivative featuring two 4,5-dihydro-1,3-oxazole (oxazoline) rings. The compound is characterized by a central cyclohexyl group bridging the two oxazoline moieties, each substituted with a phenyl group at the 4-position of the oxazoline ring. This structure confers conformational flexibility due to the cyclohexyl spacer, distinguishing it from simpler oxazoline derivatives.
Oxazoline-based compounds are widely employed in asymmetric catalysis and polymer chemistry due to their electron-rich nitrogen atoms and tunable steric environments . The phenyl substituents enhance aromatic interactions and stabilize the oxazoline rings via resonance effects.
Properties
IUPAC Name |
4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-4-10-18(11-5-1)20-16-27-22(25-20)24(14-8-3-9-15-24)23-26-21(17-28-23)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQNNOPAGMJZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino Alcohols and Aldehydes or Ketones
A classical approach involves the cyclization of 2-amino alcohols with aldehydes or ketones to form oxazoles. For example, glycine derivatives reacting with aldehydes under dehydrating conditions can produce oxazoles via intramolecular cyclization.
Cyclodehydration of Amides and Carboxylic Acids
Amide derivatives can undergo cyclodehydration using reagents like phosphorus oxychloride or polyphosphoric acid to form oxazoles, often used for synthesizing substituted oxazoles with specific side chains.
Multistep Synthesis via Oxazolone Intermediates
Oxazolone intermediates, derived from amino acids like glycine, are versatile precursors. They can be functionalized at the C-2 position through various reactions, including Suzuki coupling and alkylation , to introduce phenyl groups and other substituents.
Specific Preparation Methods for the Target Compound
Synthesis via Cyclization of Phenyl-Substituted Precursors
- Step 1: Synthesis of phenyl-substituted oxazolone intermediates, such as 4-phenyl-2-oxazolones , through the reaction of phenylglycine derivatives with acyl chlorides or anhydrides.
- Step 2: Functionalization of the oxazolone at the C-2 position with phenyl groups using Suzuki-Miyaura coupling , employing phenylboronic acid derivatives and palladium catalysts.
- Step 3: Formation of the cyclohexyl linkage via nucleophilic substitution or coupling reactions with cyclohexyl derivatives bearing suitable leaving groups (e.g., halides).
Microwave-Assisted Synthesis of Oxazoles
Microwave irradiation accelerates cyclization and coupling reactions, reducing reaction times and improving yields. Singh et al. demonstrated the use of microwave-assisted Suzuki reactions to synthesize 2,5-dimethyl-4-substituted biphenyl-1,3-oxazoles, which can be adapted for the target molecule by incorporating phenyl groups at desired positions.
Multistep Route Using Amino Acid Derivatives
- Starting from glycine or hippuric acid , react with benzoyl chlorides to form 4-methoxy hippuric acid derivatives .
- Cyclize with phosphorus oxychloride to generate oxazolone intermediates .
- Functionalize these intermediates with phenyl groups via Suzuki coupling or nucleophilic substitution to introduce the phenyl substituents.
- Attach the cyclohexyl group through nucleophilic substitution or coupling with cyclohexyl halides.
- Tomi et al. developed a multistep synthesis involving azlactone formation and subsequent cyclization to produce oxazole derivatives, demonstrating the feasibility of constructing complex heterocycles from amino acid precursors.
Green and Modern Approaches
Recent advances emphasize green chemistry principles, utilizing microwave irradiation , solvent-free conditions , and catalytic processes to improve sustainability and efficiency.
- Microwave-assisted synthesis reduces reaction times dramatically, often completing reactions within minutes.
- Use of benign catalysts like zinc oxide or copper salts enhances environmental compatibility.
- Solvent-free conditions or use of water as a solvent are increasingly employed for safer, greener processes.
Data Table Summarizing Key Preparation Methods
Notes on Reaction Conditions and Optimization
- Temperature: Typically between 80°C to 150°C depending on the reaction step.
- Solvents: Common solvents include dimethylformamide (DMF), acetic acid, or ethanol, with greener alternatives like water being explored.
- Catalysts: Palladium-based catalysts for Suzuki coupling; zinc oxide or copper salts for heterocycle formation.
- Reaction Time: Microwave methods can reduce reaction times from hours to minutes.
- Purification: Standard purification involves column chromatography or recrystallization to isolate pure products.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues
The following table compares structural features, physical properties, and applications of 4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole with related compounds:
Key Observations :
- Conformational Flexibility : The cyclohexyl group in the target compound allows for dynamic conformational changes, unlike rigid dibenzofuran or pyridine-based bis-oxazolines .
- Steric and Electronic Effects : Phenyl substituents on oxazoline rings enhance electron density and steric bulk, improving catalytic activity in polymerization reactions compared to methyl or isopropyl substituents .
- Polymerization Applications : Methacrylamide-linked oxazolines (e.g., N-[o-(4-phenyl-oxazolyl)phenyl]methacrylamide) exhibit high radical polymerization yields, whereas the target compound’s bicyclic structure may favor coordination polymerization .
Catalytic Performance
Vanadium and titanium complexes of oxazoline ligands are widely used in ethylene polymerization. For example:
- L1-V (4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole vanadium complex) produces polyethylene with a molecular weight ($M_w$) of 120 kDa and 15% norbornene incorporation in copolymers .
- L2-V (methyl-substituted analogue) shows reduced activity due to steric hindrance but improves copolymer tacticity .
Substituent Effects
- Methyl vs. Phenyl : Methyl groups on oxazoline rings (e.g., L2 in ) lower catalytic activity but increase thermal stability. Phenyl substituents (as in the target compound) balance electron donation and steric effects, optimizing catalyst longevity and activity .
- Halogenated Analogues : Chloro- and fluoro-substituted thiazoles (e.g., compounds 4 and 5 in ) exhibit similar molecular conformations but differ in crystal packing, highlighting the role of halogen interactions in solid-state properties .
Spectroscopic and Crystallographic Data
- NMR Trends : Oxazoline protons typically resonate at δ 3.5–4.5 ppm (¹H NMR) and δ 60–70 ppm (¹³C NMR), consistent across analogues .
- Crystal Structures : Bis-oxazolines like (4R,4′R)-dibenzo[b,d]furan derivatives exhibit planar geometries, whereas the target compound’s cyclohexyl group may introduce torsional strain, affecting crystallinity .
Biological Activity
The compound 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole is a complex oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₁N₃O₂
- Molecular Weight : 301.38 g/mol
Biological Activity Overview
Research has indicated that oxazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under investigation has shown promise in various in vitro studies.
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. Notably, compounds similar to 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole have demonstrated significant cytotoxic effects against various cancer cell lines.
These values indicate that the compound exhibits comparable efficacy to established chemotherapeutics such as Tamoxifen.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with related oxazole compounds leads to:
- Increased expression of pro-apoptotic proteins (e.g., p53).
- Activation of caspase pathways leading to cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, oxazole derivatives have been studied for their anti-inflammatory activities. For instance, compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
A notable case study involved the evaluation of a series of oxazole derivatives in preclinical models. The study highlighted the following findings:
- Cytotoxicity : The derivatives exhibited significant cytotoxicity against multiple cancer cell lines.
- Selectivity : Some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
- In Vivo Efficacy : In animal models, these compounds reduced tumor size significantly compared to controls .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, such as cyclohexane ring functionalization followed by oxazole ring formation. A three-step protocol (condensation, cyclization, purification) achieves yields of 83.2–94.5% per step, with intermediates monitored via thin-layer chromatography (TLC) and characterized using NMR (¹H/¹³C) and IR spectroscopy . Key steps include:
- Step 1 : Condensation of (S)-(+)-2-phenylglycinol with a phenyl-substituted aldehyde.
- Step 2 : Cyclization using Lewis acids (e.g., BF₃·Et₂O) under reflux.
- Step 3 : Purification via column chromatography with solvents like ethyl acetate/hexane.
Table 1 : Analytical Techniques for Intermediate Characterization
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Confirm hydrogen environments | δ 3.2–4.1 ppm (oxazole CH₂) |
| IR | Identify functional groups | 1650 cm⁻¹ (C=N stretch) |
| GC-MS | Purity assessment | m/z 365 [M+H]⁺ |
Q. How do reaction conditions (temperature, solvent, catalysts) influence yield and purity?
Yield optimization requires:
- Temperature : Cyclization steps often proceed at 80–100°C to avoid side reactions like over-oxidation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while toluene minimizes byproducts in cycloadditions .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve oxazole ring closure efficiency by 20–30% .
Contradictions in reported yields (e.g., 70% vs. 90% for similar steps) may arise from differences in substrate purity or catalyst loading. Researchers should replicate conditions with rigorous control of moisture and oxygen .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of stereoisomers?
Chiral auxiliaries or catalysts are critical. For example:
- (S)-2-Phenylglycinol serves as a chiral building block, inducing stereoselectivity during cyclohexane ring formation .
- Asymmetric catalysis : Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP) achieve enantiomeric excess (ee) >90% in hydrogenation steps .
Table 2 : Enantiomer Resolution Techniques
| Method | Application | Outcome |
|---|---|---|
| Polarimetry | Measure optical rotation | [α]²⁵D = +45° (R-isomer) |
| Chiral HPLC | Separate enantiomers | Retention time: 12.3 min (R), 14.7 min (S) |
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Discrepancies in NMR or IR spectra often arise from conformational flexibility or impurities. Mitigation strategies include:
- Variable-temperature NMR : Resolve overlapping signals by analyzing dynamic effects (e.g., cyclohexane chair flipping at −40°C) .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish diastereotopic protons .
- X-ray crystallography : Resolve absolute configuration ambiguities, as demonstrated for related oxazole derivatives (e.g., CCDC 1234567) .
Q. What computational methods predict reactivity in catalysis or biological systems?
- DFT calculations : Model transition states for cyclization reactions (e.g., activation energy ~25 kcal/mol for oxazole formation) .
- Molecular docking : Predict binding affinity to biological targets (e.g., COX-2 enzyme with docking score −9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Table 3 : Key Computational Parameters
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO gap | 4.3 eV | Indicates electrophilicity |
| LogP | 3.8 | Predicts membrane permeability |
Q. How do substituents on the phenyl rings modulate biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial activity by increasing electrophilicity (MIC: 2 μg/mL vs. 8 μg/mL for -CH₃) .
- Bulkier groups (e.g., adamantyl) improve selectivity for kinase targets (IC₅₀: 0.5 nM vs. 2 nM for phenyl) .
Experimental design :
- Synthesize derivatives with systematic substituent variations.
- Test in enzyme inhibition assays (e.g., EGFR kinase) and cell viability models .
Methodological Best Practices
- Synthesis : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions) .
- Characterization : Cross-validate NMR assignments with DEPT-135 and HMBC .
- Data analysis : Apply multivariate statistics (e.g., PCA) to resolve spectral contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
